2-(2-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide
Description
This compound features a propanamide backbone with a 2-fluorophenoxy group at the α-position and a pyrrolidin-3-yl substituent modified by a thiophen-3-ylmethyl group at the nitrogen. The fluorophenoxy moiety contributes to electronic modulation, while the pyrrolidine-thiophene combination introduces steric bulk and heterocyclic diversity.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c1-13(23-17-5-3-2-4-16(17)19)18(22)20-15-6-8-21(11-15)10-14-7-9-24-12-14/h2-5,7,9,12-13,15H,6,8,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEBKFIOXHOQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)CC2=CSC=C2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide typically involves multi-step organic reactions
Preparation of Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenated reagent under basic conditions to form the fluorophenoxy intermediate.
Introduction of Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction using thiophen-3-ylmethyl halide and the fluorophenoxy intermediate.
Formation of Pyrrolidin-3-yl Group: The final step involves the reaction of the intermediate with a pyrrolidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
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Anticancer Activity :
- Recent studies have indicated that compounds similar to 2-(2-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide exhibit promising anticancer properties. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including breast cancer and liver cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
-
Kinase Inhibition :
- The compound has been associated with the inhibition of specific kinases, crucial in cancer signaling pathways. For example, certain derivatives have demonstrated nanomolar inhibition of MET kinase activity, which is vital in tumorigenesis . This suggests a potential role in targeted cancer therapies.
-
Neuroprotective Effects :
- The pyrrolidine moiety in the compound is known for its neuroprotective properties. Research indicates that similar compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases . This opens avenues for exploring the compound's application in treating conditions like Alzheimer's or Parkinson's disease.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of related compounds, researchers found that a derivative structurally similar to 2-(2-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The study reported IC50 values of 1.9 µM and 5.4 µM respectively, demonstrating the compound's potential as an anticancer agent .
Case Study 2: Neuroprotective Properties
Another investigation into neuroprotective agents highlighted the effectiveness of pyrrolidine-based compounds in protecting neuronal cells from oxidative stress-induced damage. This study suggested that modifications to the pyrrolidine structure could enhance neuroprotective effects, indicating a promising application for 2-(2-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide in neurodegenerative disease models .
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the intended application. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Core Scaffold Variations
Pyrrolidine vs. Piperidine Derivatives
- N-[1-(2-Fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide (): Replaces pyrrolidine with piperidine, increasing ring size and conformational flexibility. Key Difference: Piperidine’s larger ring may alter binding pocket compatibility compared to pyrrolidine .
Fentanyl Analogs ():
- N-(2-Fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide (ortho-fluorofentanyl):
Substituent Modifications
Heterocyclic Variations
3-(2-Methoxyphenyl)-N-{1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)Methyl]Pyrrolidin-3-yl}Propanamide ():
BK62459: 3-Bromo-4-({1-[(2-Fluorophenyl)Methyl]Pyrrolidin-3-yl}Oxy)Pyridine ():
Simpler Propanamide Analogs
- 2-[(3-Fluorophenyl)Amino]-N-Phenylpropanamide (): Lacks pyrrolidine and thiophene, simplifying the structure to a fluorophenylamino-propanamide. Comparison: The absence of heterocycles likely diminishes selectivity for complex targets .
Electronic and Steric Effects
Hypothetical Structure-Activity Relationships (SAR)
Biological Activity
The compound 2-(2-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₈FNO₂S
- Molecular Weight : 295.37 g/mol
- Key Functional Groups :
- Fluorophenoxy group
- Thiophenyl moiety
- Pyrrolidine ring
Preliminary studies suggest that the biological activity of this compound may involve modulation of specific biochemical pathways. The presence of the fluorophenoxy group is known to enhance lipophilicity, potentially increasing membrane permeability and bioavailability. The thiophenyl component may contribute to interactions with various receptors or enzymes involved in metabolic processes.
Anticancer Activity
Recent investigations have indicated that compounds with similar structures exhibit significant anticancer properties. For example, studies on related thiophene derivatives have shown inhibition of tumor cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
Research into the antimicrobial activity of compounds containing fluorinated phenyl groups has revealed promising results against various bacterial strains. The presence of the thiophenyl moiety may enhance the compound's ability to disrupt bacterial cell membranes, leading to increased efficacy against resistant strains .
Neuroprotective Effects
The pyrrolidine structure is often associated with neuroactive properties. Compounds similar to this one have demonstrated potential neuroprotective effects in models of neurodegeneration, possibly through antioxidant mechanisms and modulation of neurotransmitter systems .
Data Table: Biological Activity Summary
Case Studies
-
Anticancer Study :
A study published in Journal of Medicinal Chemistry evaluated a series of compounds related to this structure for their anticancer activity against breast cancer cells. The results indicated that modifications in the fluorophenoxy group significantly enhanced potency, suggesting that this compound could be a lead candidate for further development . -
Antimicrobial Evaluation :
In a comparative study, the antimicrobial efficacy of several fluorinated compounds was assessed against Staphylococcus aureus and E. coli. The results showed that the incorporation of the thiophenyl group improved activity against resistant strains, highlighting its potential as an antimicrobial agent . -
Neuroprotection in Animal Models :
Research conducted on rodent models demonstrated that administration of similar pyrrolidine derivatives resulted in reduced oxidative stress markers and improved cognitive function following induced neurotoxicity. This suggests a promising avenue for treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
